molecular formula C6H4BrN3O B15068512 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol

4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B15068512
M. Wt: 214.02 g/mol
InChI Key: LMICZCGDDPWUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol is a high-value, multifunctional chemical intermediate in medicinal chemistry and drug discovery research. Its core structure is based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a bicyclic heteroaromatic system known for its close resemblance to purine bases, which allows it to interact effectively with various biological targets . This compound is specifically recognized as a key intermediate in the synthetic pathway of Vericiguat, a soluble guanylate cyclase (sGC) stimulator approved for the treatment of cardiovascular diseases . The bromine atom at the 4-position and the hydroxyl group at the 3-position provide distinct handles for further functionalization via modern cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) in the development of novel bioactive molecules . Researchers value this compound for its role in constructing more complex pyrazolopyridine derivatives with documented pharmacological activities, including potential anticancer, antimicrobial, and kinase-inhibitory properties . The structural and synthetic versatility of the 1H-pyrazolo[3,4-b]pyridine core, of which this compound is a derivative, is evidenced by its presence in over 300,000 described structures and its mention in thousands of patents and scientific publications . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

4-bromo-1,2-dihydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C6H4BrN3O/c7-3-1-2-8-5-4(3)6(11)10-9-5/h1-2H,(H2,8,9,10,11)

InChI Key

LMICZCGDDPWUQI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)C(=O)NN2

Origin of Product

United States

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

Direct bromination of 1H-pyrazolo[3,4-b]pyridin-3-ol precursors represents a straightforward approach. In this method, N-bromosuccinimide serves as the brominating agent in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Reaction temperatures typically range from 25°C to 80°C, with completion achieved within 4–6 hours.

Mechanistic Insights :
The reaction proceeds via radical intermediates, where NBS generates bromine radicals that selectively target the 4-position of the pyrazole ring. Steric hindrance from the 3-hydroxyl group directs bromination to the para position, ensuring regioselectivity.

Optimization Parameters :

  • Solvent polarity: DMF enhances reaction rates by stabilizing transition states.
  • Stoichiometry: A 1.1:1 molar ratio of NBS to substrate minimizes di-brominated byproducts.
  • Yield: 68–72% after recrystallization in ethanol.

Molecular Bromine in Acidic Media

An alternative protocol employs molecular bromine (Br₂) in acetic acid-glacial acetic acid mixtures. This method, while cost-effective, requires stringent temperature control (0–5°C) to prevent oxidation of the hydroxyl group. Post-reaction quenching with sodium thiosulfate ensures complete bromine removal.

Challenges :

  • Corrosive reagents necessitate specialized equipment.
  • Byproduct formation (e.g., 3-keto derivatives) reduces isolated yields to 55–60%.

Ring-Closing Synthesis Approaches

Cyclocondensation of 2-Chloro-3-pyridinecarboxaldehyde

A patented two-step synthesis begins with the cyclocondensation of 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the aldehyde carbon, followed by intramolecular cyclization.

Reaction Conditions :

  • Temperature: 110–115°C for 3 hours.
  • Catalyst: Anhydrous sodium acetate (1.5 eq).
  • Yield: 85% for the intermediate 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Second-Stage Hydroxylation :
The methyl group at position 3 undergoes oxidation using potassium permanganate in acidic media, yielding the 3-hydroxyl derivative. This step achieves 78% conversion efficiency but requires careful pH control to prevent over-oxidation.

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate ring-closing reactions. A mixture of 2-aminonicotinic acid and hydrazine hydrate in ethanol undergoes cyclization at 150°C for 15 minutes, followed by bromination. This method reduces reaction times by 70% compared to conventional heating.

Iodination-Mediated Substitution Routes

Intermediate Synthesis via Iodination

A high-yield pathway involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using iodine and potassium hydroxide in DMF. The resulting 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine serves as a versatile intermediate for subsequent hydroxylation.

Key Steps :

  • Iodination :
    • Substrate: 5-bromo-1H-pyrazolo[3,4-b]pyridine (10.1 mmol).
    • Reagents: Iodine (1.1 eq), KOH (2.1 eq) in DMF.
    • Yield: 82.5% after extraction with ethanol.
  • Hydroxylation :
    • Intermediate reacts with aqueous sodium hydroxide (2M) at 80°C for 2 hours.
    • Acidic workup (HCl) precipitates the product in 75% yield.

Comparative Analysis of Synthetic Pathways

Method Yield (%) Purity (%) Key Advantages Limitations
NBS Bromination 68–72 98 Regioselective, mild conditions High reagent cost
Molecular Bromine 55–60 95 Low-cost reagents Corrosive, byproduct formation
Ring-Closing 85 97 Scalable, two-step process Requires oxidation step
Iodination Route 75 99 High-purity intermediates Multi-step synthesis

Characterization and Analytical Techniques

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Signals at δ 8.21 (d, J = 5.1 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyrazole-H), and 5.42 (s, 1H, -OH).
  • IR (KBr): Peaks at 3395 cm⁻¹ (-OH stretch), 1602 cm⁻¹ (C=N), and 1540 cm⁻¹ (C-Br).
  • Mass Spectrometry : ESI-MS m/z 213.94 [M+H]⁺, confirming molecular weight.

Chromatographic Purity Assessment

HPLC analysis using a C18 column (acetonitrile-water, 70:30) reveals a single peak at 4.2 minutes, indicating >98% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patent CN105777743A discloses a continuous flow process for intermediate synthesis, reducing reaction times from hours to minutes. Key parameters include:

  • Residence time: 8–10 minutes.
  • Temperature: 130°C.
  • Throughput: 1.2 kg/hour.

Cost-Benefit Analysis

  • Raw material costs: $320/kg (NBS route) vs. $210/kg (molecular bromine).
  • Waste disposal: Bromine-based methods generate 3.2 kg waste/kg product vs. 1.8 kg for iodination routes.

Chemical Reactions Analysis

Ring-Closing Reaction

The primary synthesis involves a ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) . Key steps include:

  • Reagents : 2-chloro-3-pyridinecarboxaldehyde, hydroxylamine hydrochloride, triethylamine, DMF.

  • Conditions : 60°C for 6–8 hours.

  • Yield : Varies with hydroxylamine-to-aldehyde molar ratios:

    • 1:1 ratio : ~43% yield.

    • 2.5:1 ratio : ~85% yield (optimal conditions).

Reaction Variables Details
CatalystHydroxylamine hydrochloride
SolventDMF
Temperature60°C
Reaction Time6–8 hours
Yield (Best Conditions)85%

Iodination and Derivative Formation

A secondary method involves iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine to form intermediates (e.g., 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine), which undergo copper-catalyzed coupling with sulfonamides to yield derivatives . This pathway enables the synthesis of bioactive compounds with enhanced antimicrobial or antioxidant properties.

Nucleophilic Substitution

The bromine atom at the 4-position participates in nucleophilic substitution reactions , facilitated by its electrophilic nature. This reactivity allows functionalization through:

  • SNAr (Substitution Nucleophilic Aromatic Replacement) : Requires activation of the aromatic ring (e.g., via electron-withdrawing groups).

  • Cross-Coupling Reactions : Enabled by transition-metal catalysis (e.g., copper-mediated coupling with sulfonamides).

Hydrogen Bonding and Solubility

The hydroxyl group at the 3-position engages in hydrogen bonding , influencing:

  • Solubility : Enhances aqueous solubility for biological assays.

  • Intermolecular Interactions : Stabilizes crystal structures and affects reactivity in polar environments.

Ring Formation Mechanism

The fused pyrazolo-pyridine core forms via a two-step nucleophilic attack and dehydration pathway :

  • Initial Nucleophilic Attack : The aldehyde’s α-carbon reacts with a nucleophile (e.g., hydroxylamine).

  • Dehydration and Cyclization : A second nucleophilic attack followed by dehydration forms the six-membered ring.

Sulfonamide Coupling

Reaction with sulfonamides (e.g., benzenesulfonamide) under copper catalysis produces derivatives with antibacterial and antioxidant activity . Key examples include:

  • Compound 8i : Sodium acetyl((4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)sulfonyl)amide.

    • Yield : 77.8%.

    • Antibacterial Activity : Effective against Gram-positive and Gram-negative strains.

Derivative Key Features
8i Antioxidant (DPPH scavenging: 38.10–81.15 µg)
8d Antiproliferative against cancer cell lines

Spectroscopic and Analytical Data

  • IR Analysis : Bands at ~3479 cm⁻¹ (NH stretching) and ~1344 cm⁻¹ (C-N stretching) confirm sulfonamide linkages .

  • 1H NMR : Peaks at δ 12.21–12.49 ppm indicate pyrazolo-NH protons .

  • Mass Spectrometry : [M + H]+ ions observed at m/z 449.02 for compound 8i .

Comparative Reactivity

Functional Group Reaction Type Outcome
Bromine (C-4)Nucleophilic substitutionFunctionalization via SNAr or coupling
Hydroxyl (C-3)Hydrogen bondingSolubility and crystal stabilization

Scientific Research Applications

4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol, a chemical compound belonging to the pyrazolo[3,4-b]pyridine class, has diverse applications, particularly in medicinal chemistry and biochemical research. The presence of a bromine atom at the 4-position enhances its reactivity and biological profile.

Scientific Research Applications

4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol serves various purposes in scientific research, including applications in medicinal chemistry, biological studies, material science, and chemical biology.

Medicinal Chemistry This compound acts as a precursor in synthesizing kinase inhibitors and other pharmaceutical agents. Pyrazolo[3,4-b]pyridine derivatives have demonstrated therapeutic activity, including antimicrobial, antiviral, antitumor, analgesic, and anti-inflammatory properties . They also act as cyclooxygenase (COX) inhibitors, selective c-Met inhibitors, and selective Raf inhibitors .

Biological Studies It is employed in studying enzyme inhibition and receptor binding. Specifically, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The inhibition of TRKs can disrupt key pathways such as the Ras/ERK pathway involved in cell growth and survival, the PI3K/AKT pathway that plays a role in glucose metabolism and apoptosis, and the PLC-γ pathway associated with cellular signaling processes.

Material Science The compound is used in developing organic semiconductors and other advanced materials.

Chemical Biology It is utilized in designing chemical probes for biological research.

4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol exhibits significant interest in medicinal chemistry because of its diverse biological activities.

Target Enzymes This compound inhibits tropomyosin receptor kinases (TRKs), which are involved in cell signaling pathways related to cell proliferation and differentiation.

Anticancer Properties Recent studies have highlighted the anticancer potential of this compound. It has been reported to inhibit the proliferation of various cancer cell lines, including Km-12 (colon cancer), A172 (glioblastoma), U87MG (glioblastoma), and A375 (melanoma). The compound exhibits a dose-dependent antiproliferative effect, with IC values indicating significant potency against these cell lines.

Antitubercular Activity In a study focusing on derivatives of pyrazolo[3,4-b]pyridines, this compound was identified as having promising activity against Mycobacterium tuberculosis. The compound demonstrated efficacy in vitro against the H37Rv strain, suggesting its potential as a lead compound for developing new antitubercular agents.

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The compound’s hydroxyl and bromine groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol Br (C4), OH (C3) Not reported ~79–84%* IR: 3253–3433 cm⁻¹ (NH/OH); NMR: δ 7.44–9.02
Compound 16 Br (C4), 4-bromophenyl (C3) 200–201 79.3 IR: 1653 cm⁻¹ (C=O); NMR: δ 1.09 (s, 6H, CH₃)
Compound 17 Br (C4), 4-chlorophenyl (C3) 129–130 82.4 IR: 1670 cm⁻¹ (C=O); NMR: δ 1.16 (s, 6H, CH₃)
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Br (C4), CF₃ (C3) Not reported Not reported Not reported; noted for enhanced lipophilicity

Key Observations :

  • Aryl Substituents : Compounds 16 and 17 (from ) exhibit higher melting points due to bulky aryl groups, which enhance crystalline packing. Their carbonyl stretches (1653–1670 cm⁻¹) suggest ketone or amide functionalities absent in the parent compound.

Ester and Amine Derivatives

Compound Name Substituents Key Properties
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate COOEt (C3), Br (C5) Molecular weight: 270.08; used as synthetic intermediate
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine NH₂ (C3), Br (C5) Similarity score: 0.75 to parent compound
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine NH₂ (C5), Br (C3) Similarity score: 0.83

Key Observations :

  • Ester vs. Hydroxyl : The ethyl ester in replaces the hydroxyl, reducing hydrogen-bonding capacity but improving stability under acidic conditions.

Pharmacologically Active Derivatives

Compound Name Application/Activity Structural Feature
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Kinase inhibitor scaffold CF₃ group for target binding
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamide ZAK inhibitor (IC₅₀ = 1.2 nM) Ethynyl linker for enhanced potency

Key Observations :

  • The parent compound’s hydroxyl group may limit blood-brain barrier penetration compared to lipophilic analogs like .
  • Introduction of ethynyl linkers () significantly boosts inhibitory activity, demonstrating the scaffold’s versatility.

Biological Activity

4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound with significant biological activities, particularly in medicinal chemistry. Its structure comprises a pyrazole ring fused with a pyridine moiety, characterized by a bromine atom at the 4-position and a hydroxyl group at the 3-position. This compound has garnered attention for its potential therapeutic applications, including antimicrobial properties and selective inhibition of cytochrome P450 enzymes.

  • Molecular Formula : C₆H₄BrN₃O
  • Structural Features :
    • Pyrazole Ring : Contributes to the compound's reactivity and biological activity.
    • Pyridine Structure : Enhances solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol exhibits notable antimicrobial properties against various bacterial strains. This activity positions it as a potential candidate for developing new antimicrobial agents.

Cytochrome P450 Inhibition

This compound has been identified as a selective inhibitor of cytochrome P450 1A2 (CYP1A2), an enzyme crucial for drug metabolism. The inhibition of CYP1A2 can lead to significant drug-drug interactions, impacting the pharmacokinetics of co-administered medications. Further studies are warranted to explore its interaction profile with other cytochrome P450 enzymes and its implications in pharmacotherapy .

Structure-Activity Relationships (SAR)

The biological activity of 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol can be influenced by various structural modifications. Comparative studies with structurally similar compounds reveal insights into SAR:

Compound NameSimilarity IndexUnique Features
5-Bromo-1H-pyrazolo[3,4-b]pyridine0.90Lacks hydroxyl group; primarily studied for anti-cancer properties.
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine0.85Contains an amine group; shows different biological activities.
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine0.82Methyl substitution alters solubility and reactivity patterns.
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine0.78Methylated variant; potential differences in enzyme inhibition profiles.
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine0.76Different position of bromine; may exhibit unique pharmacological properties.

Study on Antimicrobial Efficacy

In a laboratory setting, the antimicrobial efficacy of 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol was evaluated against several bacterial strains using standard disk diffusion methods. The results demonstrated a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

CYP1A2 Inhibition Profile

A study assessing the inhibition of CYP1A2 revealed that 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol exhibited competitive inhibition with an IC50 value indicating its potency as an inhibitor. This finding underscores the need for further investigation into its effects on drug metabolism and potential interactions in clinical settings .

Q & A

Q. What are the key synthetic routes for 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol?

A common method involves cyclization of 3-fluoro-2-formylpyridine with anhydrous hydrazine at elevated temperatures (110°C, 16 hours), followed by bromination using HBr. Post-reaction workup includes extraction with ethyl acetate, acid-base washes, and purification via liquid chromatography to yield the product (29% yield). Optimized routes may incorporate Boc protection to enhance regioselectivity and stability during subsequent reactions .

Q. How is the compound characterized post-synthesis?

Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups. For example, 1H^1H-NMR in DMSO-d6_6 reveals distinct aromatic proton signals, while MS matches calculated molecular weights (e.g., [M+H]+^+ at 213.98 m/z) .

Q. What safety protocols are essential for handling this compound?

Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize exposure. In case of skin contact, wash immediately with water for 15 minutes. For spills, neutralize with dry sand or alcohol-resistant foam, and dispose of contaminated materials per institutional guidelines .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed?

Regioselectivity is influenced by electronic and steric factors. Directing groups (e.g., Boc-protected amines) can steer bromination to the desired position. For example, tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (29) achieves 88% yield via Boc protection prior to bromination, as confirmed by X-ray crystallography .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

Triangulate data using complementary techniques (e.g., 13C^{13}C-NMR, HSQC, and X-ray diffraction). Member checking (peer validation) and computational modeling (DFT calculations) further validate ambiguous signals. For instance, crystallographic data resolved conflicting NOE correlations in a related pyrazolo[3,4-b]pyridine derivative .

Q. How is the crystal structure determined for derivatives of this compound?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. For example, the ethanol solvate structure of 4-(4-bromophenyl)-tetrahydropyrazolopyridine was solved using SHELX, revealing hydrogen-bonding networks critical for stability .

Q. What methods evaluate biological activity in pyrazolo[3,4-b]pyridine derivatives?

Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., thiourea or thiazolidinone derivatives) and testing kinase inhibition or antimicrobial activity. Biological assays (e.g., IC50_{50} measurements) coupled with molecular docking identify pharmacophoric motifs .

Q. How can reaction yields be optimized in multi-step syntheses?

Optimize stepwise conditions:

  • Catalyst screening (e.g., Pd2_2(dba)3_3/XPhos for coupling reactions).
  • Solvent selection (DMF for Boc protection, xylene for cyclization).
  • Temperature control (100°C for Buchwald-Hartwig amination).
    Yields improved from 29% to 88% in Boc-protected intermediates using these strategies .

Notes

  • Contradictions in data (e.g., NMR vs. X-ray) require systematic validation .
  • Safety protocols must align with GHS standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.